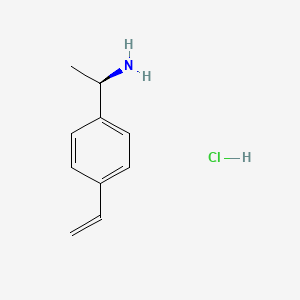
(R)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with a vinyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amine precursor.
Vinylation: The vinyl group is introduced to the phenyl ring through a palladium-catalyzed Heck reaction.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method for reducing the vinyl group.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of ®-1-(4-Ethylphenyl)ethan-1-amine hydrochloride.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties are leveraged in the manufacture of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The amine group can form hydrogen bonds and ionic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Vinylphenyl)ethan-1-amine: The non-chiral version of the compound.
4-Vinylbenzylamine: A structurally related compound with a different substitution pattern on the phenyl ring.
Uniqueness
®-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both a vinyl group and an amine group. This combination of features makes it a versatile compound with diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H14ClN |
|---|---|
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
(1R)-1-(4-ethenylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h3-8H,1,11H2,2H3;1H/t8-;/m1./s1 |
Clé InChI |
SSWDGINDUUAPLS-DDWIOCJRSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C=C)N.Cl |
SMILES canonique |
CC(C1=CC=C(C=C1)C=C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


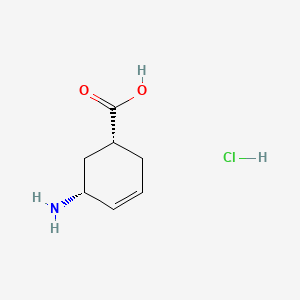


![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)
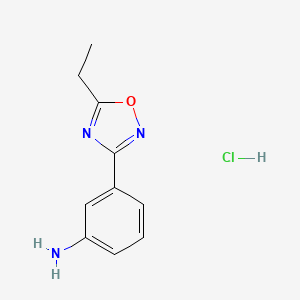
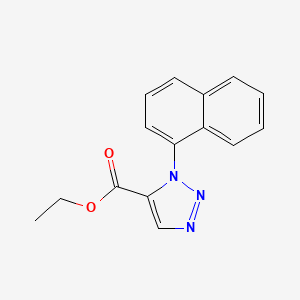
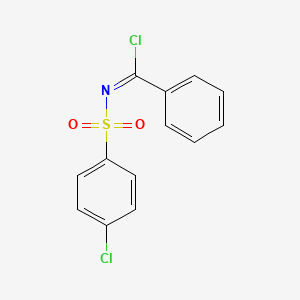
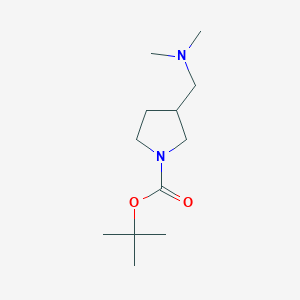



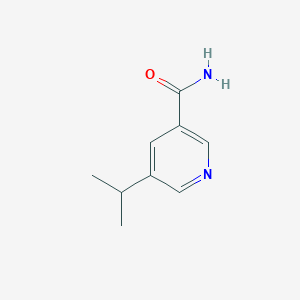
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
